2-Quinolin-8-ylhydrazinecarboxamide
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Overview
Description
2-Quinolin-8-ylhydrazinecarboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. It is characterized by its unique structure, which includes a quinoline ring fused to a hydrazinecarboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolin-8-ylhydrazinecarboxamide typically involves the reaction of quinoline derivatives with hydrazinecarboxamide under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can enhance yield and reduce reaction time .
Industrial Production Methods: Industrial production methods for this compound often involve solvent-free conditions or the use of recyclable catalysts to promote greener and more sustainable chemical processes . These methods are designed to minimize environmental impact while maintaining high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Quinolin-8-ylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
2-Quinolin-8-ylhydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-Quinolin-8-ylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial DNA replication, leading to antimicrobial effects .
Comparison with Similar Compounds
Quinoline: An aromatic nitrogen-containing heterocyclic compound with various biological activities.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Uniqueness: 2-Quinolin-8-ylhydrazinecarboxamide stands out due to its unique hydrazinecarboxamide group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Properties
IUPAC Name |
(quinolin-8-ylamino)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-10(15)14-13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6,13H,(H3,11,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKXAYANYXHXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NNC(=O)N)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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